
Avilamycin C
Vue d'ensemble
Description
Avilamycin C is an oligosaccharide antibiotic belonging to the orthosomycin group, produced by the bacterium Streptomyces viridochromogenes. It is known for its potent activity against Gram-positive bacteria, making it a valuable compound in veterinary medicine for controlling bacterial infections in animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Avilamycin C is primarily obtained through the fermentation of Streptomyces viridochromogenes. The biosynthesis involves the formation of a polyketide moiety, which is then attached to a heptasaccharide chain. The production process is influenced by various factors, including the concentration of glucose, ammonium ions, and inorganic phosphate in the growth medium .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions to maximize yield. This includes controlling the concentrations of nutrients and precursors in the medium, as well as employing mutagenesis and fermentation optimization techniques to enhance production .
Analyse Des Réactions Chimiques
Redox Conversion Between Avilamycin C and A
AviZ1 catalyzes the reversible oxidation of this compound to avilamycin A through modifications at the terminal octose moiety. The reaction involves:
-
Oxidation : Conversion of this compound's hydroxyethyl branch to avilamycin A's acetyl branch using NAD⁺ as cofactor
-
Reduction : Reverse reaction converting avilamycin A back to this compound using NADH
The structural difference between these compounds resides in the redox state of the two-carbon branched chain (hydroxyethyl in C vs. acetyl in A) .
Cofactor Specificity and Reaction Directionality
AviZ1 demonstrates distinct preferences for nicotinamide cofactors:
Reaction Type | Preferred Cofactor | Efficiency (k<sub>cat</sub>/K<sub>m</sub>) |
---|---|---|
Oxidation (C → A) | NAD⁺ | 15.63 ± 2.96 μM⁻¹·min⁻¹ |
Reduction (A → C) | NADH | 13.66 ± 1.90 μM⁻¹·min⁻¹ |
NADPH-dependent reduction | NADPH | 0.89 ± 0.05 μM⁻¹·min⁻¹ |
The enzyme shows 15-3,000× greater catalytic efficiency with NAD(H) versus NADP(H) cofactors . Physiological conditions in S. viridochromogenes favor NAD⁺-dependent oxidation due to cellular cofactor abundance .
Kinetic Analysis of AviZ1-Catalyzed Reactions
Steady-state kinetic parameters reveal fundamental differences in substrate handling:
Substrate + Cofactor | K<sub>m</sub> (μM) | k<sub>cat</sub> (min⁻¹) |
---|---|---|
This compound + NAD⁺ | 90.62 ± 14.30 | 1,416 ± 149 |
This compound + NADP⁺ | 105.31 ± 14.20 | 0.57 ± 0.05 |
Avilamycin A + NADH | 77.30 ± 8.34 | 1,056 ± 93 |
Avilamycin A + NADPH | 69.08 ± 3.16 | 61.48 ± 2.02 |
The NAD⁺-dependent oxidation exhibits the highest turnover number (k<sub>cat</sub> = 1,416 min⁻¹), confirming AviZ1's biological role in avilamycin A biosynthesis .
Structural Basis for Cofactor Preference
Mutagenesis studies identified critical residues governing cofactor specificity:
-
G279/A280 : Enable NAD(H) binding through interactions with the adenine ribose 2'-hydroxyl
-
Q281 : Stabilizes NAD⁺ via hydrogen bonding
-
Mutation G279K/A280S switches preference to NADPH but abolishes NAD⁺-dependent activity
The native enzyme's Rossmann-fold structure preferentially accommodates NAD⁺ through hydrophobic interactions and hydrogen bonding networks .
Applications De Recherche Scientifique
Antimicrobial Efficacy Against Clostridium perfringens
Avilamycin C has been shown to be effective in preventing and controlling necrotic enteritis in broiler chickens. Several studies have established its minimum inhibitory concentration (MIC) against various strains of C. perfringens:
Strain | MIC (µg/ml) | Clinical Relevance |
---|---|---|
HS42 | 0.25 | High virulence strain |
HG4 | 0.015 | Low virulence strain |
HN10 | 0.06 | Moderate virulence |
HS72 | 2 | Moderate virulence |
HH101 | 8 | High virulence |
The MIC values indicate that this compound exhibits potent antibacterial activity, with a range from 0.015 to 256 µg/ml across different clinical strains . The clinical breakpoint studies suggest that this compound can effectively manage infections caused by these strains without contributing to antimicrobial resistance .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound indicates that it is well-absorbed and has a favorable distribution within the body, which is crucial for its effectiveness against systemic infections. Key findings from pharmacodynamic studies include:
- In Vitro Time-Kill Curves : These studies demonstrated that this compound effectively reduces the bacterial load of C. perfringens over time, supporting its use as a therapeutic agent .
- Ex Vivo Studies : The drug's efficacy was confirmed in ex vivo settings using ileal content samples from pigs, which showed significant reductions in bacterial counts following administration .
Clinical Studies and Safety Profile
Clinical studies involving broiler chickens have consistently shown that this compound reduces mortality rates associated with necrotic enteritis when administered at inclusion rates of 15 ppm for 21 days . The safety profile of this compound has been thoroughly evaluated, revealing no adverse reactions attributable to the compound during extensive trials . This makes it a viable option for long-term use in poultry production.
Resistance Monitoring and Environmental Impact
Research indicates that the susceptibility of C. perfringens strains to this compound has remained stable over time, even seven years post-approval for use in Canada. Studies comparing MIC values before and after the approval showed no significant changes, suggesting that the continued use of this compound does not lead to increased resistance among bacterial populations . Additionally, its low environmental toxicity further supports its application as an antibiotic feed additive .
Mécanisme D'action
Avilamycin C exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the association of initiation factor 2 (IF2) and the formation of the mature 70S initiation complex, which is essential for bacterial protein synthesis . This unique mechanism of action makes this compound effective against bacteria that are resistant to other antibiotics.
Comparaison Avec Des Composés Similaires
Uniqueness: this compound is unique due to its specific redox state and its role in the biosynthesis of Avilamycin A. Its ability to inhibit bacterial protein synthesis through a novel mechanism makes it a valuable compound in combating antibiotic-resistant bacteria .
Activité Biologique
Avilamycin C, a member of the orthosomycin group of antibiotics produced by Streptomyces viridochromogenes, has garnered attention for its antibacterial properties, particularly against gram-positive bacteria. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens, and relevant case studies.
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the attachment of formylmethionyl-tRNA, which is essential for the formation of the 70S initiation complex. This inhibition effectively stifles protein synthesis in susceptible bacteria, leading to their growth inhibition or death. The compound's activity is predominantly observed against gram-positive organisms, with limited effects on gram-negative bacteria due to differences in cell wall structure and composition .
Efficacy Against Clostridium perfringens
A significant focus of this compound's application has been its efficacy against Clostridium perfringens, a major pathogen responsible for necrotic enteritis (NE) in poultry. Research has demonstrated that avilamycin maintains its effectiveness over time, with studies showing no significant change in minimum inhibitory concentrations (MICs) for strains isolated before and after its approval for use in animal feed .
Minimum Inhibitory Concentration (MIC) Studies
The following table summarizes findings from various studies regarding the MIC values of this compound against C. perfringens:
Study Year | Strain Type | MIC Range (μg/ml) | MIC50 (μg/ml) | MIC90 (μg/ml) |
---|---|---|---|---|
2022 | Clinical | 0.015 - 256 | 0.06 | 128 |
2023 | Field Cases | 1 - 2 | 1 | 2 |
These results indicate that avilamycin displays potent antibacterial activity against various strains of C. perfringens, with a notable range in susceptibility .
Clinical Efficacy in Swine
A study involving 66 experimental piglets divided into groups challenged with different strains of C. perfringens assessed the clinical efficacy of this compound. The administration was aligned with pharmacokinetic-pharmacodynamic (PK-PD) principles, demonstrating significant reductions in infection rates among treated groups compared to controls .
Key Findings:
- Control Group: Infected without treatment.
- Experimental Group: Infected but treated with avilamycin.
- Results indicated a marked decrease in clinical signs of NE in treated animals.
Longitudinal Resistance Studies
A longitudinal study evaluated the susceptibility of C. perfringens strains over a seven-year period post-avilamycin approval. The findings revealed no increase in resistance rates, suggesting that avilamycin's continued use does not adversely affect its efficacy or lead to cross-resistance with other antibiotics .
Propriétés
IUPAC Name |
[(2R,3S,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(2R,3aS,3'aR,6S,6'R,7R,7'S,7aR,7'aR)-7'-hydroxy-7'-(1-hydroxyethyl)-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H90Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-34,39-45,47-52,55-57,64-69,72H,15-20H2,1-14H3/t23-,24-,25-,26-,27?,28-,29-,30-,31-,32+,33+,34+,39+,40-,41-,42-,43+,44-,45-,47-,48+,49-,50-,51-,52-,55+,56+,57+,58-,59?,60+,61-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIFATUAVHHRBC-GYPCSUJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H](C[C@]4(O3)C)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@]([C@H](O9)C)(C(C)O)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H90Cl2O32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220080 | |
Record name | Avilamycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1406.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69787-80-0 | |
Record name | Avilamycin C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069787800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Avilamycin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60220080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVILAMYCIN C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE1D3N476F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.